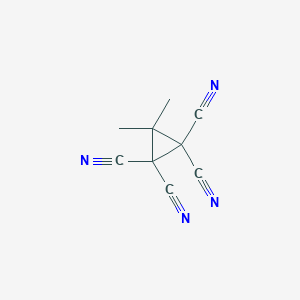![molecular formula C9H7ClFNO3 B082424 3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid CAS No. 905810-26-6](/img/structure/B82424.png)
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a chemical compound with the CAS Number: 905810-26-6 . It has a molecular weight of 231.61 and is a solid at room temperature . Its IUPAC name is 3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid .
Molecular Structure Analysis
The InChI code for “3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is 1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
“3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid” is a solid at room temperature . It has a molecular weight of 231.61 .
Wissenschaftliche Forschungsanwendungen
Inhibitor of Tyrosinase
This compound has been identified as a potential inhibitor of tyrosinase, an enzyme implicated in melanin production . Overproduction of melanin is related to several skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease . Therefore, the development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications .
Synthetic Source for Tyrosinase Inhibitors
The compound is used as a synthetic source for identifying tyrosinase inhibitors . The 3-chloro-4-fluorophenyl fragment of the compound has been incorporated into distinct chemotypes that revealed the ability to establish profitable contact with the tyrosinase catalytic site .
Development of New Chemotypes
The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature to improve the tyrosinase inhibition in new chemotypes . Docking analysis supported the best activity of the selected studied compounds, possessing higher potency when compared with reference compounds .
Reactant in Rhodium-Catalyzed Asymmetric Addition Reactions
The compound can be used as a reactant in rhodium-catalyzed asymmetric addition reactions . These reactions are important in the synthesis of complex organic molecules.
Reactant in Palladium-Catalyzed Oxidative Cross-Coupling Reactions
This compound can also be used as a reactant in palladium-catalyzed oxidative cross-coupling reactions . These reactions are widely used in the formation of carbon-carbon bonds, a key step in the synthesis of many organic compounds.
Reactant in Suzuki-Miyaura Coupling Reactions
The compound can be used as a reactant in Suzuki-Miyaura coupling reactions . This type of reaction is a popular method for the formation of carbon-carbon bonds, particularly in the pharmaceutical and chemical industries.
Safety and Hazards
The safety data sheet for a similar compound, “3-Chloro-4-fluorophenyl isocyanate”, indicates that it is combustible, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(3-chloro-4-fluoroanilino)-3-oxopropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFNO3/c10-6-3-5(1-2-7(6)11)12-8(13)4-9(14)15/h1-3H,4H2,(H,12,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTLYYVGOFRQPIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=O)O)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586142 |
Source


|
| Record name | 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Chloro-4-fluorophenyl)amino]-3-oxopropanoic acid | |
CAS RN |
905810-26-6 |
Source


|
| Record name | 3-(3-Chloro-4-fluoroanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














